![molecular formula C12H17Cl2N3 B13459464 1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole dihydrochloride CAS No. 2901106-39-4](/img/structure/B13459464.png)
1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole dihydrochloride is a chemical compound with the molecular formula C12H15N3. It is a derivative of benzimidazole and pyrrolidine, and it is often used in scientific research due to its unique chemical properties .
Preparation Methods
The synthesis of 1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole dihydrochloride typically involves the alkylation of azoles such as pyrazoles, imidazoles, and triazoles with N-Cbz-prolinol mesylate or its analogues, followed by deprotection . This two-step method allows for the synthesis of the compound in yields ranging from 16% to 65% . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for higher yields and purity.
Chemical Reactions Analysis
1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole dihydrochloride can be compared with other similar compounds, such as:
1-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride: This compound has a similar structure but differs in its methylation pattern.
1-[(pyrrolidin-2-yl)methyl]-1H-pyrazole dihydrochloride: This compound has a pyrazole ring instead of a benzimidazole ring.
Biological Activity
1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole dihydrochloride (CAS Number: 1249409-17-3) is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Chemical Formula: C₁₂H₁₅N₃·2HCl
- Molecular Weight: 201.27 g/mol
- IUPAC Name: 1-(pyrrolidin-2-ylmethyl)benzimidazole
- Appearance: Oil
Antimicrobial Activity
Research indicates that compounds with a benzimidazole moiety, including 1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole, exhibit significant antimicrobial properties. Studies have shown that derivatives of benzimidazole can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Compound Type | Activity | MIC (µg/mL) |
---|---|---|
Benzimidazole Derivative | Antibacterial | 3.12 - 12.5 |
Control (Ciprofloxacin) | Antibacterial | 2 |
This activity is attributed to the ability of these compounds to disrupt bacterial cell wall synthesis and interfere with essential metabolic processes .
Antiviral Activity
Some benzimidazole derivatives have demonstrated antiviral properties, particularly against RNA viruses. For instance, certain compounds inhibit viral RNA synthesis by blocking RNA polymerase II, which is crucial for viral replication. This mechanism may extend to the compound , suggesting potential applications in antiviral therapies .
Antioxidant Properties
The antioxidant activity of 1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole has been highlighted in several studies. The presence of the pyrrole ring contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is particularly relevant in the context of diseases associated with oxidative damage .
The biological activities of this compound can be largely attributed to its interaction with specific molecular targets:
- AT1 Receptor Inhibition: Some derivatives have shown potential in inhibiting angiotensin II type 1 receptors (AT1), which are involved in blood pressure regulation. This non-competitive inhibition could lead to therapeutic benefits in hypertension management .
- RNA Polymerase Inhibition: The antiviral effects are linked to the inhibition of RNA polymerase II, disrupting viral replication cycles .
- Antioxidant Mechanism: The structure allows for electron delocalization and resonance stabilization, enhancing its free radical scavenging capability .
Case Studies and Research Findings
Recent studies have focused on synthesizing various benzimidazole derivatives and evaluating their biological activities:
- A study highlighted the synthesis of pyrrolyl benzimidazole derivatives that exhibited potent antibacterial activity with MIC values lower than traditional antibiotics such as ciprofloxacin .
- Another research effort demonstrated that specific structural modifications could enhance the efficacy and selectivity of these compounds against particular pathogens while minimizing cytotoxicity .
Properties
CAS No. |
2901106-39-4 |
---|---|
Molecular Formula |
C12H17Cl2N3 |
Molecular Weight |
274.19 g/mol |
IUPAC Name |
1-(pyrrolidin-2-ylmethyl)benzimidazole;dihydrochloride |
InChI |
InChI=1S/C12H15N3.2ClH/c1-2-6-12-11(5-1)14-9-15(12)8-10-4-3-7-13-10;;/h1-2,5-6,9-10,13H,3-4,7-8H2;2*1H |
InChI Key |
GAWLFPJOLZEMLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CN2C=NC3=CC=CC=C32.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.